molecular formula C9H16FN3O2 B076767 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea CAS No. 13908-93-5

1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea

Cat. No.: B076767
CAS No.: 13908-93-5
M. Wt: 217.24 g/mol
InChI Key: SIJUHDYJDHLNLY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyclohexyl group, a fluoroethyl group, and a nitrosourea moiety. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea typically involves the reaction of cyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea can undergo various chemical reactions, including:

    Oxidation: The nitrosourea moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluoroethyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its nitrosourea moiety, which is known for its alkylating properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea involves the alkylation of DNA and proteins, leading to the disruption of cellular processes. The nitrosourea moiety is responsible for the alkylating activity, which can result in the formation of cross-links in DNA, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(2-fluoroethyl)thiourea: Similar in structure but contains a thiourea group instead of a nitrosourea group.

    Cyclohexylurea: Lacks the fluoroethyl and nitrosourea groups, making it less reactive.

    N-Nitrosourea: Contains the nitrosourea moiety but lacks the cyclohexyl and fluoroethyl groups.

Uniqueness

1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea is unique due to the combination of the cyclohexyl, fluoroethyl, and nitrosourea groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

13908-93-5

Molecular Formula

C9H16FN3O2

Molecular Weight

217.24 g/mol

IUPAC Name

3-cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C9H16FN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)

InChI Key

SIJUHDYJDHLNLY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)N(CCF)N=O

Canonical SMILES

C1CCC(CC1)NC(=O)N(CCF)N=O

13908-93-5

Synonyms

1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea
FCNU

Origin of Product

United States

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